ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE
Overview
Description
ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that features a unique structure combining an imidazo[4,5-b]pyridine moiety with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde to form imidazole derivatives.
Wallach Synthesis: This involves the cyclization of N-substituted glycine derivatives.
Dehydrogenation of Imidazolines: This method uses oxidative conditions to convert imidazolines to imidazoles.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents like bromine (Br₂), chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug containing a benzimidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE is unique due to its combination of an imidazo[4,5-b]pyridine core with a benzoate ester, providing distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
ethyl 4-[[2-[(6-bromo-7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3S/c1-3-26-17(25)11-4-6-12(7-5-11)21-14(24)9-27-18-22-15-10(2)13(19)8-20-16(15)23-18/h4-8H,3,9H2,1-2H3,(H,21,24)(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHBGPIUBMZYEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=C(C(=C3N2)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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